![molecular formula C24H30BrPSi B14416778 Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide CAS No. 84673-68-7](/img/structure/B14416778.png)
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is a chemical compound with the molecular formula C27H34BrPSi. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide can be synthesized through the reaction of triphenylphosphine with 3-(trimethylsilyl)propyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce phosphine oxides or reduced phosphines.
科学研究应用
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways. The compound’s effects are mediated through its ability to participate in nucleophilic substitution and other chemical reactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but lacks the trimethylsilyl group.
Propyltriphenylphosphonium bromide: Another phosphonium salt with a different alkyl group.
Uniqueness
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
84673-68-7 |
|---|---|
分子式 |
C24H30BrPSi |
分子量 |
457.5 g/mol |
IUPAC 名称 |
triphenyl(3-trimethylsilylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C24H30PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
FMJJSDFYPDRUKT-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


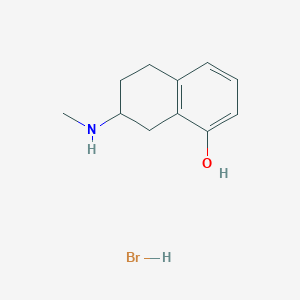
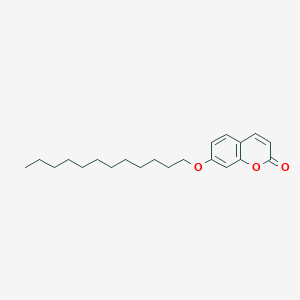

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
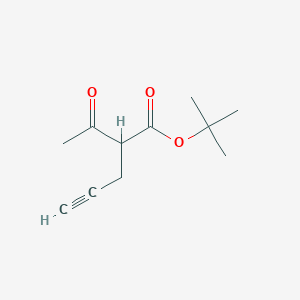
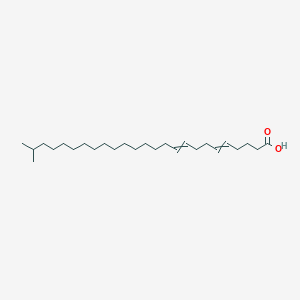
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
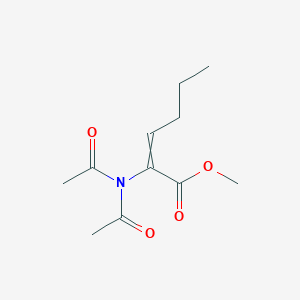
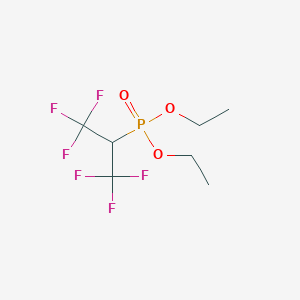

![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

